5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
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Description
5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity
5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Pyrazole ring with a phenyl group and a carboxamide substituent.
- Substituents : A thiophene ring and a pyridine moiety, which are known to enhance biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- COX Inhibition : The compound showed promising selectivity towards COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Research indicates that pyrazole derivatives can act as anticancer agents by interfering with various cellular pathways. The specific compound has been assessed for its cytotoxic effects against cancer cell lines.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria, making it a candidate for further development in treating infections.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
The biological activity of the compound is believed to be linked to its ability to modulate inflammatory mediators and interfere with cancer cell signaling pathways. Specifically:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.
- Induction of Apoptosis : The anticancer effects may be attributed to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Inflammatory Disorders : A double-blind placebo-controlled trial demonstrated that a related pyrazole derivative significantly reduced pain and inflammation in patients with rheumatoid arthritis .
- Cancer Treatment Trials : Phase I trials involving similar compounds showed promising results in reducing tumor size in patients with advanced solid tumors, leading to further exploration into combination therapies .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-19(14-24-25(15)18-6-3-2-4-7-18)21(26)23-12-16-10-17(13-22-11-16)20-8-5-9-27-20/h2-11,13-14H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHWAKUPGTHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.